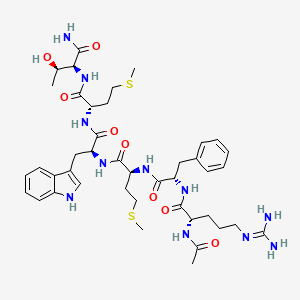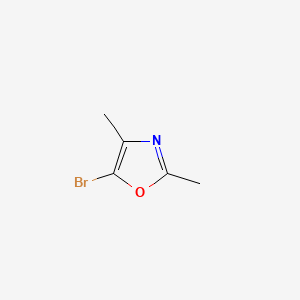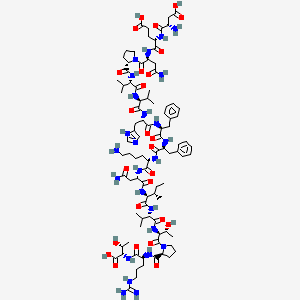
2,8-Dibromo-1,5-naphthyridine
Descripción general
Descripción
2,8-Dibromo-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by their fused pyridine rings, which contribute to their unique chemical properties and biological activities. This compound, specifically, has two bromine atoms substituted at the 2nd and 8th positions of the naphthyridine ring system, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
2,8-Dibromo-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Some analogues exhibit promising anticancer and antimalarial activities, making them candidates for drug development.
Safety and Hazards
The safety data sheet for a similar compound, 2,4-Dibromo-1,8-naphthyridine, suggests that it may cause harm if ingested, inhaled, or if it comes into contact with skin . It’s reasonable to assume that 2,8-Dibromo-1,5-naphthyridine may have similar hazards, but specific information is not available.
Direcciones Futuras
Mecanismo De Acción
Target of Action
2,8-Dibromo-1,5-naphthyridine is a derivative of the 1,5-naphthyridine class of compounds . These compounds are known to exhibit a wide variety of biological activities and are of significant importance in the field of medicinal chemistry . .
Mode of Action
It is known that 1,5-naphthyridine derivatives can interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
It is known that 1,5-naphthyridine derivatives can affect a variety of biochemical pathways, depending on the specific derivative and target .
Result of Action
It is known that 1,5-naphthyridine derivatives can have a variety of effects, depending on the specific derivative and target .
Análisis Bioquímico
Biochemical Properties
It has been reported that 2,8-disubstituted-1,5-naphthyridine analogues have been evaluated for in vitro antiplasmodial activity, as inhibitors of Plasmodium protein kinases (PKs) . This suggests that 2,8-Dibromo-1,5-naphthyridine may interact with certain enzymes and proteins, potentially influencing biochemical reactions.
Cellular Effects
Given its potential role as an inhibitor of Plasmodium protein kinases, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its potential inhibitory effects on Plasmodium protein kinases, it may exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dibromo-1,5-naphthyridine typically involves the bromination of 1,5-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions to ensure complete bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during production .
Análisis De Reacciones Químicas
Types of Reactions: 2,8-Dibromo-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Utilize palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine yields 2,8-diamino-1,5-naphthyridine, while coupling with phenylboronic acid produces 2,8-diphenyl-1,5-naphthyridine .
Comparación Con Compuestos Similares
- 2,8-Dimethyl-1,5-naphthyridine
- 2,8-Dichloro-1,5-naphthyridine
- 2,8-Difluoro-1,5-naphthyridine
Comparison: 2,8-Dibromo-1,5-naphthyridine is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its methyl, chloro, or fluoro analogues. Bromine atoms are larger and more polarizable, leading to different electronic and steric effects that influence the compound’s behavior in chemical reactions and biological systems .
Propiedades
IUPAC Name |
2,8-dibromo-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWUMKJDTSDWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CN=C21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308272 | |
| Record name | 2,8-Dibromo-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-58-8 | |
| Record name | 2,8-Dibromo-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Dibromo-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B599072.png)






![(R)-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride](/img/structure/B599085.png)


